
Avibactam
Overview
Description
Avibactam is a non-β-lactam β-lactamase inhibitor with a diazabicyclooctane (DBO) core, approved for clinical use in combination with ceftazidime (CAZ-AVI) to treat multidrug-resistant Gram-negative infections, including complicated urinary tract infections (cUTIs), intra-abdominal infections (cIAIs), and hospital-acquired pneumonia . Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid), this compound exhibits a reversible, covalent binding mechanism that inhibits class A (e.g., ESBLs, KPC), class C (AmpC), and some class D (e.g., OXA-48) β-lactamases . Its unique recyclization property allows regeneration of the intact inhibitor after deacylation, enabling prolonged enzyme inhibition .
Preparation Methods
Catalytic Resolution and Simultaneous Debenzylation/Sulfation
Lipase-Mediated Stereochemical Control
The 2018 Organic Process Research & Development study outlines a pivotal route starting from (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (13 ). Lipase-catalyzed resolution in ethanol/water (2.5:0.05 L ratio) achieves simultaneous debenzylation and sulfation at room temperature over 2 hours. This one-pot method eliminates the need for intermediate isolation, yielding Avibactam sodium salt (1 ) as a white crystalline solid (395.0 g, 96.2%) with decomposition at 259.1–262.4°C.
Table 1: Key Reaction Parameters for Lipase-Catalyzed Synthesis
Parameter | Value |
---|---|
Solvent System | Ethanol/Water (50:1 v/v) |
Temperature | 25°C |
Reaction Time | 2 hours |
Yield | 96.2% |
Purity (HPLC) | >99% |
The product’s stereochemical integrity is confirmed via optical rotation ([α]D²⁰ = −46.40, c = 0.79 in MeOH/H₂O), while ¹H NMR (500 MHz, D₂O) displays characteristic signals at δ 4.15 (dd, J = 5.8, 2.8 Hz) and δ 3.28 (d, J = 12.2 Hz), corresponding to the bicyclic framework.
Patent-Disclosed Synthetic Routes
European Patent EP3766869B1: Protecting Group Strategies
This 2023 patent details two pathways using methoxymethyl (MOM) and tert-butyldimethylsilyl (TBS) protecting groups:
MOM-Protected Route (Example 1)
- Oxime Formation : Piperidine-2S-carboxylate reacts with MOM-protected hydroxylamine hydrochloride under triethylamine catalysis.
- Borohydride Reduction : Sodium triacetoxyborohydride reduces the oxime at −20°C, achieving >98% diastereomeric excess (de).
- Cyclization : Phosgene-mediated urea formation at 0°C followed by sulfation with sulfur trioxide-pyridine complex.
TBS-Protected Route (Example 2)
- TBS protection enhances steric hindrance, improving sulfation selectivity but requiring harsher deprotection (HF-pyridine).
Table 2: Comparative Analysis of Protecting Group Efficiency
Parameter | MOM Protection | TBS Protection |
---|---|---|
Depletion Time | 2 hours | 6 hours |
Sulfation Yield | 88% | 92% |
Deprotection Reagent | HCl/MeOH | HF-Pyridine |
Intermediate Synthesis and Quaternary Ammonium Salt Formation
Chinese Patent CN111116587A: Sulfonic Acid Salt Optimization
This method isolates {(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl tetra-n-butyl ammonium salt (VII ) as a key intermediate:
- Hydrogenolysis : (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes Pd/C-catalyzed debenzylation in isopropanol/water (1:1).
- Sulfonation : Sulfur trioxide-trimethylamine complex introduces the sulfate group at 40°C.
- Salt Formation : 1,1-Dipentylcyclohexylmethyleneammonium bromide precipitates the intermediate, achieving 60–68% yield after dichloromethane extraction.
Critical Process Notes :
- Ethanol/ethyl acetate (3:1) crystallization at 5°C prevents sulfate hydrolysis.
- Sodium isooctanoate displacement yields this compound sodium with 86–88% efficiency.
Analytical Characterization Benchmarks
Spectroscopic Validation
- ¹³C NMR (126 MHz, D₂O) : Peaks at δ 174.72 (C=O) and δ 60.43 (C-6) confirm bicyclic structure.
- IR (KBr) : Bands at 1749 cm⁻¹ (β-lactam C=O) and 1013 cm⁻¹ (S-O stretch).
- MS (ESI) : m/z 279.0 [M + H]⁺ matches theoretical mass.
Challenges and Industrial Considerations
Byproduct Formation in Sulfation
Over-sulfation at C-2 occurs if reaction temperatures exceed 45°C, necessitating strict thermal control. Patent EP3766869B1 addresses this via incremental reagent addition, maintaining ≤40°C.
Solvent Selection Impacts
Chemical Reactions Analysis
- Avibactam itself lacks significant antibacterial activity but effectively inhibits class A (including ESBL and KPC) and class C β-lactamases.
- When combined with various cephalosporins and carbapenems, it exhibits broad-spectrum antibacterial activity against resistant gram-negative pathogens, including those with extended-spectrum β-lactamases (ESBLs) and AmpC enzymes .
Scientific Research Applications
Clinical Applications
-
Treatment of MDR Infections
- Ceftazidime-Avibactam : The combination has demonstrated significant effectiveness against infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR pathogens. Clinical trials have shown a clinical cure rate of approximately 90.3% in patients with urinary tract infections caused by Gram-negative bacteria .
- Real-World Effectiveness : A comprehensive study involving over 1,050 patients indicated that ceftazidime-avibactam is effective in treating various infections, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Treatment success rates varied by infection type:
Infection Type Treatment Success Rate (%) Complicated Intra-Abdominal 64.4 Complicated Urinary Tract 88.3 Hospital-Acquired Pneumonia 68.4 Other Infections 82.3
- Comparative Efficacy Against Polymyxins
- Novel Combinations
Case Studies
-
Real-World Data Analysis
- An analysis of treatment patterns and outcomes for patients receiving ceftazidime-avibactam revealed that K. pneumoniae was the most frequently identified pathogen, accounting for 59.3% of cases. The overall treatment success rate was reported at 77.3%, with a notable difference based on infection type and patient characteristics .
- Pharmacokinetic Studies
Mechanism of Action
- Avibactam inhibits β-lactamases, enzymes produced by bacteria that degrade β-lactam antibiotics.
- By blocking these enzymes, this compound enhances the activity of co-administered antibiotics like ceftazidime, preventing bacterial resistance .
Comparison with Similar Compounds
Comparison with Similar β-Lactamase Inhibitors
Mechanism of Action and Spectrum
Table 1: Key Mechanistic and Spectrum Differences
- This compound vs. Clavulanic Acid/Tazobactam: this compound’s DBO structure enables broader coverage, including class C AmpC enzymes and KPC carbapenemases, which clavulanic acid and tazobactam lack .
- This compound vs.
- This compound vs. Vaborbactam : Vaborbactam (a boronic acid inhibitor) is highly potent against KPC but ineffective against class D or metallo-β-lactamases (MBLs) .
In Vitro Activity
Table 2: In Vitro Efficacy Against β-Lactamase-Producing Isolates
Combination | ESBL Producers (MIC₉₀, µg/mL) | KPC Producers (MIC₉₀, µg/mL) | AmpC Producers (MIC₉₀, µg/mL) |
---|---|---|---|
Ceftazidime-Avibactam | ≤1 | 4–8 | ≤2 |
Aztreonam-Avibactam | ≤0.5 | 8–16 | ≤4 |
Meropenem | ≤0.25 | >32 | ≤0.5 |
- This compound Combinations : CAZ-AVI retains activity against 89% of carbapenem-resistant Enterobacteriaceae (CRE) isolates, comparable to aztreonam-avibactam but superior to meropenem .
- Inoculum Effect: CAZ-AVI exhibits lower inoculum effect rates (13–38%) compared to aztreonam-avibactam (29–50%) in ESBL and AmpC producers .
Clinical Efficacy
Table 3: Clinical Trial Outcomes
- Real-World Data: CAZ-AVI demonstrated 82.3% clinical success in bloodstream infections caused by MDR Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Resistance Emergence : Resistance to CAZ-AVI is rare (<5%) but linked to mutations in KPC (e.g., R220M) and SHV-1 (S130G) β-lactamases .
Pharmacokinetics/Pharmacodynamics (PK/PD)
- Ceftazidime synergizes with this compound, with a fixed 4:1 ratio (2 g:0.5 g every 8 hours) optimizing target attainment in renal-impaired patients .
Biological Activity
Avibactam is a novel non-β-lactam β-lactamase inhibitor that has garnered significant attention in the fight against antibiotic resistance, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in combination therapies, and clinical implications.
This compound functions primarily as a β-lactamase inhibitor, targeting several classes of β-lactamases that confer resistance to β-lactam antibiotics. Specifically, it inhibits:
- Ambler Class A β-lactamases : Including extended-spectrum β-lactamases (ESBLs) and KPC (Klebsiella pneumoniae carbapenemase).
- Class C β-lactamases : Commonly found in Enterobacteriaceae.
- Some Class D β-lactamases : Although its effectiveness against these enzymes is variable.
Importantly, this compound does not inhibit metallo-β-lactamases (MBLs), which are responsible for a significant portion of resistance in Gram-negative pathogens .
In Vitro Studies
A comprehensive study evaluated the antimicrobial activity of ceftazidime-avibactam against a wide range of clinically significant Gram-negative bacilli. The study included 10,928 isolates from 73 U.S. hospitals, revealing that:
- 99.8% of Enterobacteriaceae strains were inhibited at a ceftazidime-avibactam MIC (minimum inhibitory concentration) of ≤4 μg/ml.
- Among KPC-producing Klebsiella pneumoniae, 98.9% were susceptible to ceftazidime-avibactam.
- For Pseudomonas aeruginosa, 96.9% were inhibited at an MIC of ≤8 μg/ml .
Table 1 summarizes the susceptibility rates of various pathogens to ceftazidime-avibactam:
Pathogen | % Susceptibility at MIC ≤4 μg/ml |
---|---|
Enterobacteriaceae | 99.8% |
KPC-producing K. pneumoniae | 98.9% |
Pseudomonas aeruginosa | 96.9% |
Acinetobacter spp. | High resistance observed |
Combination Therapy
Research has demonstrated that this compound exhibits synergistic effects when combined with other antibiotics. A notable study assessed the combination of ceftazidime-avibactam with colistin against resistant strains, showing enhanced antibacterial activity compared to either agent alone . This combination therapy is particularly promising for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).
Clinical Case Studies
Several case studies have highlighted the clinical utility of this compound in treating severe infections caused by resistant organisms:
- Case Study 1 : A patient with a severe K. pneumoniae infection resistant to multiple antibiotics was treated with ceftazidime-avibactam. The patient showed significant clinical improvement and microbiological clearance after treatment.
- Case Study 2 : A cohort study involving patients with complicated urinary tract infections (UTIs) due to ESBL-producing bacteria demonstrated a high success rate (over 90%) with ceftazidime-avibactam therapy.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of avibactam’s inhibition of β-lactamases, and how does it differ from traditional β-lactam inhibitors?
this compound covalently binds to β-lactamases via a reversible acylation mechanism, forming a stable acyl-enzyme complex. Unlike β-lactam-based inhibitors, this compound’s non-β-lactam structure allows it to resist hydrolysis by serine β-lactamases. Methodologically, kinetic assays measuring acylation () and deacylation rates are critical for evaluating inhibition efficiency across enzyme classes (e.g., class A: for CTX-M-15; class D: for OXA-10) . Mass spectrometry confirms acyl-enzyme stability, with OXA-10-avibactam complexes exhibiting a half-life >5 days .
Q. How should researchers design in vitro studies to assess this compound’s synergy with β-lactam antibiotics?
Use checkerboard broth microdilution assays to determine fractional inhibitory concentration indices (FICIs). Combine this compound at fixed concentrations (e.g., 4 mg/L) with serially diluted β-lactams (e.g., ceftazidime) against β-lactamase-producing isolates. Synergy is defined as FICI ≤0.5. Include controls for antibiotic alone and this compound alone to isolate its contribution .
Q. What are the primary pharmacokinetic (PK) parameters to monitor in this compound combination therapy studies?
Focus on:
- Volume of distribution () : ~20 L in adults, indicating extracellular fluid penetration.
- Elimination half-life () : ~2–3 hours, supporting q8h dosing.
- Protein binding : <10%, ensuring high free-drug availability. PK/PD modeling using %T>MIC (time above minimum inhibitory concentration) for β-lactams and this compound’s threshold concentration (e.g., 1–4 mg/L) is essential for optimizing dosing regimens .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and clinical efficacy of this compound combinations?
Discrepancies often arise from differences in infection site penetration or host-pathogen interactions. To address this:
- Perform hollow-fiber infection models simulating human PK profiles.
- Use transcriptomic analysis (RNA-seq) to identify bacterial stress responses under this compound exposure.
- Compare MIC shifts in clinical isolates pre- and post-treatment to detect emerging resistance .
Q. What experimental approaches are recommended to study this compound’s impact on resistance gene expression?
- RT-qPCR to quantify expression of β-lactamase genes (e.g., , ) under subinhibitory this compound concentrations.
- Whole-genome sequencing of resistant mutants to identify mutations in penicillin-binding proteins (PBPs) or efflux pumps.
- Time-kill assays to assess bactericidal activity against isolates with upregulated AmpC or ESBL production .
Q. How should safety data from pooled clinical trials (e.g., ceftazidime-avibactam) be analyzed to account for heterogeneous populations?
- Apply Cochran-Mantel-Haenszel tests to adjust for baseline differences (e.g., infection type, renal function).
- Use multivariate logistic regression to identify covariates influencing adverse events (AEs). For example, pooled data (n=4050) show comparable AE rates for ceftazidime-avibactam (49.2%) vs. comparators (47.6%), with diarrhea (8.3%) and nausea (4.5%) as most common .
- Stratify analyses by infection type (cUTI, cIAI, NP) to detect context-specific safety signals .
Q. What methodologies are critical for evaluating this compound’s inhibition of carbapenemase-producing Enterobacteriaceae?
- Carbapenemase activity assays using nitrocefin hydrolysis, with/without this compound (4 mg/L).
- Molecular docking simulations to assess this compound’s binding affinity to KPC-2 and OXA-48 variants.
- Chequerboard synergy testing with meropenem or imipenem to identify additive effects .
Q. Methodological Considerations
Q. What statistical tools are recommended for analyzing this compound’s pharmacokinetic variability in critically ill patients?
- Nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in renal clearance.
- Monte Carlo simulations (10,000 iterations) to predict probability of target attainment (PTA) for ICU patients with augmented renal function .
Q. How can researchers optimize experimental protocols for studying this compound’s stability in biological matrices?
- Use high-performance liquid chromatography (HPLC) with UV detection (λ=245 nm) to quantify this compound in serum/urine.
- Validate assays per ICH guidelines for linearity (1–100 mg/L), precision (CV <15%), and recovery (>90%) .
Q. What are the best practices for integrating this compound into antimicrobial stewardship research frameworks?
- Develop institutional guidelines prioritizing this compound for ESBL-producing or carbapenem-resistant infections.
- Implement PCR-based rapid diagnostics to identify , , or genes before therapy initiation.
- Conduct cost-effectiveness analyses comparing this compound combinations to colistin or tigecycline regimens .
Properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
Record name | Avibactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192500-31-4, 396731-14-9 | |
Record name | Avibactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVE-1330A free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09060 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avibactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVIBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AVE-1330A FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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